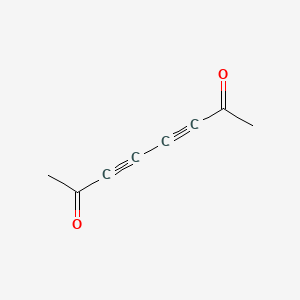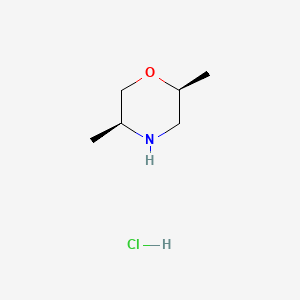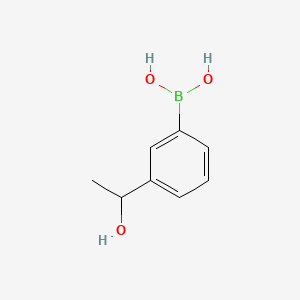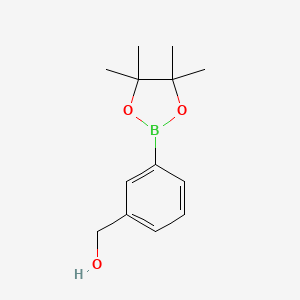![molecular formula C31H41N3O7 B591677 (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid CAS No. 927819-64-5](/img/structure/B591677.png)
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril: is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is a mixture of diastereomers and is structurally related to lisinopril, a well-known medication used primarily for the treatment of hypertension and heart failure . This compound is characterized by the presence of a carboxylic acid group and a phenylpropyl group attached to the lisinopril backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril involves multiple steps. One common method includes the reaction of L-lysine with a phenylpropyl derivative under controlled conditions to form the desired product . The reaction typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the correct formation of the diastereomers.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired diastereomers .
化学反応の分析
Types of Reactions: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenylpropyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril .
科学的研究の応用
Chemistry: In chemistry, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used as a reference compound for studying the structure-activity relationship of ACE inhibitors. It serves as a model compound for developing new ACE inhibitors with improved efficacy and reduced side effects .
Biology: In biological research, this compound is used to study the mechanisms of ACE inhibition and its effects on blood pressure regulation. It is also used in studies investigating the role of ACE inhibitors in preventing cardiovascular diseases .
Medicine: Clinically, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used to develop new therapeutic agents for treating hypertension and heart failure. It is also explored for its potential use in treating other conditions such as diabetic nephropathy and chronic kidney disease .
Industry: In the pharmaceutical industry, this compound is used in the formulation of new ACE inhibitor drugs. It is also used in quality control processes to ensure the purity and efficacy of ACE inhibitor medications .
作用機序
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets of this compound include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
類似化合物との比較
Lisinopril: A widely used ACE inhibitor with a similar structure but without the phenylpropyl group.
Enalapril: Another ACE inhibitor that is structurally related but differs in the side chain composition.
Captopril: The first ACE inhibitor developed, with a different chemical structure but similar mechanism of action.
Uniqueness: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is unique due to the presence of the phenylpropyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. This structural difference can influence its binding affinity to the ACE enzyme and its overall therapeutic efficacy .
特性
CAS番号 |
927819-64-5 |
|---|---|
分子式 |
C31H41N3O7 |
分子量 |
567.7 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2,6-bis[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H41N3O7/c35-28(34-21-9-15-27(34)31(40)41)24(33-26(30(38)39)19-17-23-12-5-2-6-13-23)14-7-8-20-32-25(29(36)37)18-16-22-10-3-1-4-11-22/h1-6,10-13,24-27,32-33H,7-9,14-21H2,(H,36,37)(H,38,39)(H,40,41)/t24-,25-,26-,27-/m0/s1 |
InChIキー |
MKOWVLMGJKGFMF-FWEHEUNISA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
同義語 |
N6-(1-Carboxy-3-phenylpropyl)-N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (Mixture of diastereomers) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
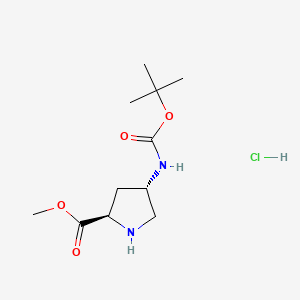

![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/new.no-structure.jpg)
![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)


